2-Amino-4-(4-fluorophenyl)pyridine: A Privileged Scaffold in Kinase Inhibitor Design
2-Amino-4-(4-fluorophenyl)pyridine: A Privileged Scaffold in Kinase Inhibitor Design
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-amino-4-(4-fluorophenyl)pyridine , a privileged scaffold in drug discovery.
CAS Number: 1159815-36-7 Molecular Formula: C₁₁H₉FN₂ Molecular Weight: 188.20 g/mol IUPAC Name: 4-(4-fluorophenyl)pyridin-2-amine
Introduction & Significance
2-Amino-4-(4-fluorophenyl)pyridine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific scaffold is extensively utilized in the design of ATP-competitive kinase inhibitors (Type I and Type II).
The molecule features a central pyridine ring substituted with an amino group at the C2 position and a 4-fluorophenyl moiety at the C4 position. This arrangement is not arbitrary; it is evolutionarily selected in drug design to mimic the adenine ring of ATP, allowing the 2-amino-pyridine motif to form critical hydrogen bonds with the "hinge region" of kinase enzymes.
Core Applications
-
Kinase Inhibition: Targeting p38 MAPK, VEGFR, and FLT3 pathways.
-
Fragment-Based Drug Design (FBDD): Serves as a high-efficiency starting fragment with a ligand efficiency (LE) often >0.3.
-
Metabolic Stability: The fluorine substitution blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life (
) of the compound.
Structural & Electronic Analysis
The efficacy of 2-amino-4-(4-fluorophenyl)pyridine stems from its precise electronic and steric profile.
Pharmacophore Mapping
-
Hinge Binder (Donor/Acceptor): The 2-aminopyridine system functions as a bidentate hydrogen bond motif. The pyridine nitrogen accepts a proton from the backbone amide (e.g., Met, Glu residues), while the exocyclic amino group donates a proton to the backbone carbonyl.
-
Hydrophobic Core: The 4-fluorophenyl group is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "gatekeeper" region).
-
Fluorine Effect:
-
Electronic: Fluorine is highly electronegative (
), withdrawing electron density via induction ( -effect) while donating via resonance ( -effect). This lowers the of the pyridine nitrogen slightly compared to the non-fluorinated analog, modulating solubility and binding affinity. -
Metabolic: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing hydroxylation by Cytochrome P450 enzymes at the most reactive phenyl position.
-
Visualization: Pharmacophore Interactions
The following diagram illustrates the interaction logic between the scaffold and a generic kinase binding pocket.
Caption: Pharmacophore mapping of 2-amino-4-(4-fluorophenyl)pyridine showing critical binding interactions and metabolic protection.
Synthesis Protocol
The most robust method for synthesizing 2-amino-4-(4-fluorophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high yields, functional group tolerance, and scalability.
Reaction Scheme
Reactants: 2-Amino-4-chloropyridine (or 4-bromo analog) + 4-Fluorophenylboronic acid. Catalyst: Palladium(II) [e.g., Pd(dppf)Cl₂].[1][2][3][4] Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).
Step-by-Step Methodology
Reagents:
-
2-Amino-4-chloropyridine (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[5]
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the 2-amino-4-chloropyridine, 4-fluorophenylboronic acid, and Pd catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (
) or Argon (Ar) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation). -
Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe under inert flow.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2][5]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes) to yield the product as an off-white solid.
Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical data is expected.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Doublet (J ~5-6 Hz) | Pyridine H6 (adjacent to N) | |
| Multiplet (2H) | Phenyl H2'/H6' (ortho to pyridine) | ||
| Multiplet (2H) | Phenyl H3'/H5' (ortho to Fluorine) | ||
| Singlet/Doublet | Pyridine H3 (between NH2 and Aryl) | ||
| Broad Singlet (2H) | Amino group ( | ||
| ¹⁹F NMR | Singlet | Fluorine attached to phenyl ring | |
| LC-MS | 189.1 | Protonated molecular ion | |
| IR | 3300-3400 | N-H stretching (primary amine) | |
| 1200-1250 | C-F stretching |
Safety & Handling
While 2-aminopyridines are generally less toxic than their 4-aminopyridine counterparts (which are potent potassium channel blockers), they must be handled with care.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: Warning.[6]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
-
BenchChem Application Notes. "Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids." Link
-
-
Medicinal Chemistry of Kinase Inhibitors
-
Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
-
Synthesis of 2-Arylpyridines
-
Chemical Identity
-
National Institutes of Health (NIH) PubChem. "4-(4-fluorophenyl)pyridin-2-amine (CAS 1159815-36-7)." Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (ACETYLMETHYLENE)TRIPHENYLPHOSPHORANE | 1439-36-7 [chemicalbook.com]
